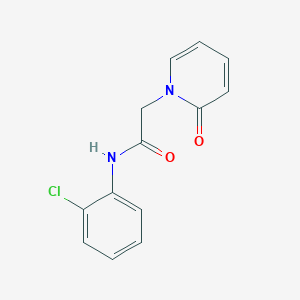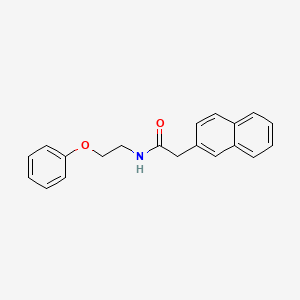
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a member of the pyridine-based ligands family and has been extensively studied for its ability to bind with metal ions and form coordination complexes.
作用机制
The mechanism of action of CPOP-based complexes depends on the metal ion present in the complex. In catalysis, CPOP-based complexes act as a ligand to the metal ion, facilitating the reaction by stabilizing the transition state. In materials science, CPOP-based complexes act as a building block to form MOFs with unique structures and properties. In medicinal chemistry, CPOP-based complexes act as a carrier for metal ions that can target cancer cells or act as imaging agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPOP-based complexes depend on the metal ion present in the complex and the application. In medicinal chemistry, CPOP-based complexes have been shown to exhibit cytotoxicity towards cancer cells, making them potential candidates for cancer treatment. In imaging, CPOP-based complexes have been used as contrast agents for magnetic resonance imaging (MRI) and fluorescence imaging.
实验室实验的优点和局限性
One of the major advantages of CPOP-based complexes is their ability to form stable coordination complexes with metal ions. This makes them ideal for use in various applications, including catalysis, materials science, and medicinal chemistry. However, one of the limitations of CPOP-based complexes is their sensitivity to air and moisture, which can affect their stability and reactivity.
未来方向
There are several future directions for the study of CPOP-based complexes. One direction is to explore their potential applications in other fields, such as energy storage and conversion. Another direction is to study their interactions with biomolecules, such as proteins and DNA, for potential applications in drug discovery. Additionally, the development of new synthesis methods for CPOP-based complexes and the improvement of their stability and reactivity are also important future directions.
合成方法
The synthesis of CPOP involves the reaction of 2-chlorobenzoyl chloride with 2-pyridinecarboxylic acid in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form CPOP. The purity of CPOP can be improved by recrystallization from ethanol.
科学研究应用
CPOP has been widely used in scientific research due to its ability to form coordination complexes with metal ions. These complexes have been studied for their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. CPOP-based complexes have been shown to exhibit excellent catalytic activity in various reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In materials science, CPOP-based complexes have been used to synthesize metal-organic frameworks (MOFs) with unique structures and properties. In medicinal chemistry, CPOP-based complexes have been studied for their potential applications in cancer treatment and imaging.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-5-1-2-6-11(10)15-12(17)9-16-8-4-3-7-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHFJAHKDBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)

![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)



![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)




